Second mitochondria-derived activator of caspase (SMAC) mimetics are small molecule antagonists of inhibitor of apoptosis proteins (IAPs). LCL161 is a second-generation, orally bioavailable SMAC mimetic with nanomolar affinity for X-linked inhibitor of apoptosis protein (XIAP), cellular inhibitor of apoptosis protein 1 (cIAP1), and cellular inhibitor of apoptosis protein 2 (cIAP2) [, ]. It has been widely investigated for its potential as an anticancer agent, primarily due to its ability to promote apoptosis in tumor cells and enhance their sensitivity to chemotherapy. [, , , , , , , ] In addition, research has revealed its immunomodulatory properties, particularly its ability to activate the non-canonical NF-κB pathway and stimulate immune cell function. [, , , , ]
a) Optimization of Combination Therapies: Further research is needed to optimize LCL161-based combination therapies, including identifying the most effective chemotherapy partners and determining optimal dosing schedules. [, ]
b) Development of Predictive Biomarkers: Identifying reliable biomarkers to predict response to LCL161, such as basal TNFα levels, cIAP2 expression, or a specific gene expression signature, will be crucial for selecting appropriate patient populations. [, , ]
c) Exploration of Immunotherapeutic Applications: Given its immunomodulatory properties, investigating the use of LCL161 in combination with other immunotherapies, such as checkpoint inhibitors or CAR T-cell therapy, holds promise for enhancing anti-tumor immune responses. [, ]
d) Understanding Resistance Mechanisms: Elucidating the mechanisms underlying resistance to LCL161, such as upregulation of XIAP or activation of specific signaling pathways, is crucial for developing strategies to overcome treatment failure. []
e) Exploring Necroptosis Induction: Further research into the conditions and mechanisms underlying LCL161-induced necroptosis may uncover novel therapeutic strategies for targeting cancer cells resistant to apoptosis. [, ]
LCL161 is a small molecular compound that acts as a mimetic of the second mitochondria-derived activator of caspases (Smac), specifically designed to inhibit inhibitors of apoptosis proteins (IAPs), such as cellular IAP1 and cellular IAP2. This compound has garnered attention for its potential therapeutic applications in cancer treatment, particularly due to its ability to sensitize cancer cells to apoptosis-inducing agents. LCL161 has been evaluated in various preclinical and clinical settings, demonstrating efficacy in enhancing the effects of chemotherapeutic agents and radiotherapy.
LCL161 is classified as a Smac mimetic, which positions it within a broader category of compounds that target apoptosis regulation in cancer cells. It functions primarily by disrupting the anti-apoptotic signals provided by IAPs, thereby promoting programmed cell death in malignant cells.
The synthesis of LCL161 involves several key steps that leverage solid-phase peptide synthesis techniques. The process typically begins with the formation of a peptide scaffold, which is then modified to enhance its stability and binding affinity to IAPs.
The synthesis employs techniques such as:
LCL161 features a complex molecular structure characterized by its ability to mimic the natural Smac protein. The structural formula includes several functional groups that facilitate its interaction with IAPs.
LCL161 primarily engages in biochemical interactions that lead to the degradation of IAPs, promoting apoptosis in cancer cells. Notably, it can enhance the efficacy of other anticancer agents through synergistic effects.
LCL161 operates through a well-defined mechanism that involves:
LCL161 has been investigated for various scientific uses, particularly in oncology:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3